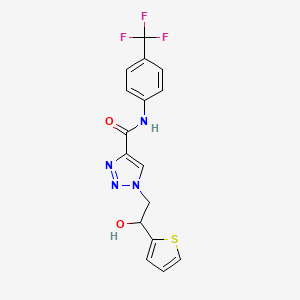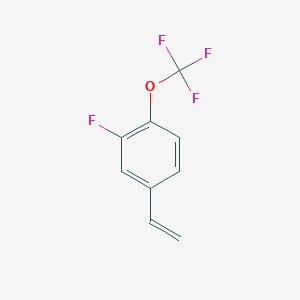
3-Fluoro-4-(trifluoromethoxy)styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(trifluoromethoxy)styrene is a member of the fluoroalkene class of compounds. It has a molecular formula of C9H6F4O and a molecular weight of 206.14 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, trifluoromethyl and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluoroalkene group, which includes a carbon-carbon double bond and a fluorine atom.Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.14 . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the properties of similar compounds .Scientific Research Applications
Surface and Material Properties
Fluorinated block copolymers, such as those derived from styrene and perfluorooctylpropyloxy styrene, have been investigated for their unique surface structures. These materials demonstrate significant surface segregation of fluorinated side groups due to their low surface energy, influencing their interaction with other substances and potential applications in coatings and membranes (Yokoyama et al., 2004).
Catalytic Applications
Asymmetric catalytic processes have utilized fluorinated styrenes for the production of chiral fluorinated compounds. A notable example includes the palladium-catalyzed asymmetric fluoro-arylation of styrenes, which facilitates the synthesis of monofluorinated compounds with high enantiomeric excess, suggesting potential in the pharmaceutical industry (Talbot et al., 2014).
Polymer Science
The development of highly fluorinated styrene-based materials with low surface energy has been a subject of research for creating materials with unique properties such as high water and oil repellency. These materials find applications in coatings, protective layers, and possibly in medical devices (Borkar et al., 2004).
Gas Separation Technologies
Polymers incorporating fluorinated styrene units have shown promising applications in gas separation technologies. The introduction of fluorinated groups into polymer backbones has been explored for enhancing the separation efficiency of gases, indicating potential uses in industrial gas separation and purification processes (Guan et al., 2022).
Fuel Cell Membranes
Functional fluoropolymers, including those derived from fluorinated styrenes, have been synthesized for use in fuel cell membranes. These materials offer desirable properties such as high ion exchange capacity and thermal stability, critical for efficient and durable fuel cell operations (Souzy & Améduri, 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethenyl-2-fluoro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBESVFLXPXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
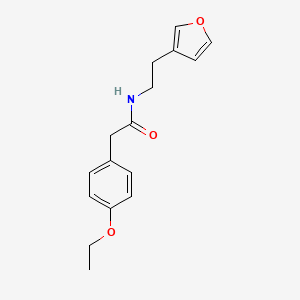
![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2678354.png)
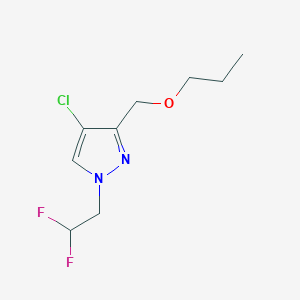
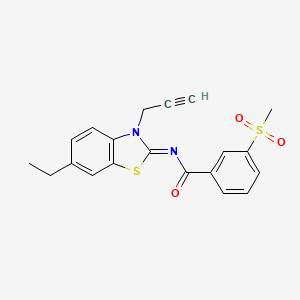
![(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2678360.png)
![3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678361.png)
![2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2678362.png)
![N-(3-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678363.png)
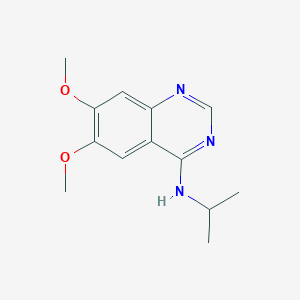
![N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2678365.png)
![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(3,5-dimethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2678367.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2678368.png)
![N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2678369.png)
